(2,3,5,6-四氟-4-甲氧基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

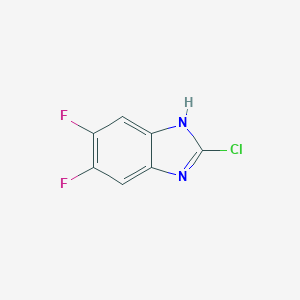

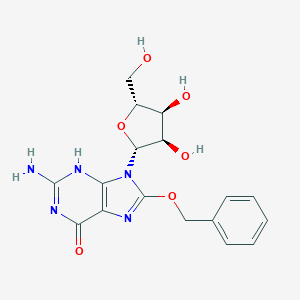

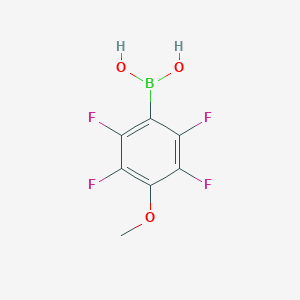

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of a boron atom covalently bonded to an aromatic ring that is substituted with fluorine atoms and a methoxy group. While the specific compound is not directly discussed in the provided papers, boronic acids in general are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst .

Synthesis Analysis

The synthesis of boronic acids often involves the use of palladium-catalyzed cross-coupling reactions. For example, a series of substituted benzoquinones were synthesized by cross-coupling tetramethoxyphenylboronic acid with aromatic bromides or iodides, followed by oxidation . Although the synthesis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is not explicitly described, similar methodologies could potentially be applied, considering the structural similarities with other boronic acid derivatives.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an aromatic ring. The presence of substituents on the aromatic ring, such as fluorine atoms and methoxy groups, can influence the reactivity and stability of the boronic acid. For instance, the ortho-substituent on a phenylboronic acid was found to play a key role in catalytic activity by preventing the coordination of amines to the boron atom .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are known to catalyze dehydrative condensation between carboxylic acids and amines , and they can form adducts with diols, which is useful in diol and carbohydrate recognition . Tris(pentafluorophenyl)borane, a related boron compound, has been used as a catalyst in hydrometallation, alkylation, and aldol-type reactions, indicating the potential reactivity of boronic acids with similar substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. Electron-withdrawing groups, such as fluorine, can enhance the Lewis acidity of the boron atom, which can increase the reactivity of the boronic acid in catalytic processes . The methoxy group can also affect the solubility and stability of the compound. The specific properties of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid would need to be determined experimentally, but it is likely to exhibit high reactivity and affinity for diols due to the presence of the fluorine atoms and the electron-donating methoxy group .

科学研究应用

电化学生物传感器

最近的进展突出了硼酸的使用,包括类似于(2,3,5,6-四氟-4-甲氧基苯基)硼酸衍生物,在构建电化学生物传感器方面。这些传感器利用硼酸的独特性质来检测糖类、糖化血红蛋白(HbA1c)和氟离子。机制涉及通过硼酸酯形成选择性结合二醇,为非酶葡萄糖感应和HbA1c监测提供了一个有前途的途径,这对于糖尿病管理至关重要(Wang et al., 2014)。

药物发现与设计

将硼酸纳入药物化学已经导致几种基于硼酸的药物获得监管机构的批准。硼酸的独特理化性质,如增强药物效力和改善药代动力学,在药物发现中发挥了重要作用。这凸显了硼酸衍生物在开发新的治疗剂方面的潜力(Plescia & Moitessier, 2020)。

环境修复

在海水淡化中,硼的去除由于以硼酸形式存在而面临重大挑战。对反渗透(RO)和纳滤(NF)膜的研究推进了我们对硼排斥机制的理解。这项研究有助于优化淡化过程,确保从饮用水中安全去除硼,并突显了硼酸衍生物在环境应用方面的潜力(Tu et al., 2010)。

抗真菌应用

对基于硼酸的化合物的探索揭示了它们显著的抗真菌性能。硼酸,包括结构相关化合物,已显示出对病原真菌的有效性,为管理影响农业和人类健康的真菌感染和疾病提供了一个有前途的方法。这表明了(2,3,5,6-四氟-4-甲氧基苯基)硼酸及其类似物在开发新的抗真菌策略方面的潜力(Estevez-Fregoso et al., 2021)。

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

属性

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCUUTFGJGZDMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584712 |

Source

|

| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid | |

CAS RN |

871126-20-4 |

Source

|

| Record name | B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

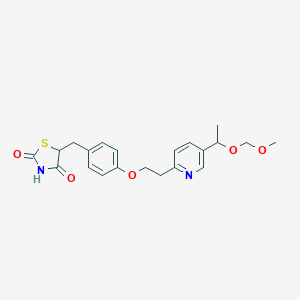

![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)

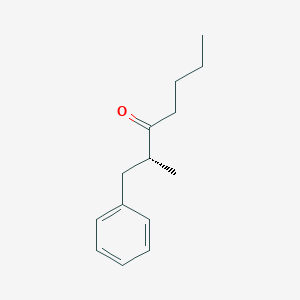

![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)

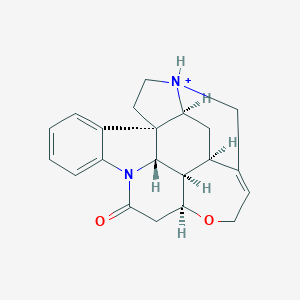

![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)